Product packaging for Aspalathin(Cat. No.:CAS No. 6027-43-6)

Aspalathin

Cat. No.: B600219
CAS No.: 6027-43-6
M. Wt: 452.41
Attention: For research use only. Not for human or veterinary use.
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Description

Aspalathin is a C-glucosyl dihydrochalcone, first identified in 1965, and is the primary flavonoid unique to the South African rooibos plant (Aspalathus linearis) . It has received significant scientific attention for its potential as a nutraceutical and therapeutic agent, particularly in managing metabolic diseases . Research indicates that this compound exhibits promising antidiabetic properties through multiple mechanisms. It has been shown to reverse hepatic insulin resistance by improving energy metabolism and mitochondrial respiration, and by enhancing insulin signaling through the PI3K/AKT pathway . Further studies demonstrate its cytoprotective effects on pancreatic β-cells, where it guards against glucotoxicity and oxidative stress-induced apoptosis by upregulating the NRF2 pathway and its antioxidant target genes, such as heme oxygenase 1 (Hmox1) . Beyond pancreatic and hepatic effects, this compound also offers cardioprotective benefits, attenuating hyperglycemia-induced oxidative damage in the myocardium through the upregulation of Nrf2 and its downstream antioxidant genes . Additional research highlights its anti-inflammatory efficacy, showing an ability to alleviate atopic dermatitis-like symptoms by modulating immune responses and inhibiting STAT6 and NFAT1 activation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24O11 B600219 Aspalathin CAS No. 6027-43-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-1-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O11/c22-7-14-17(28)19(30)20(31)21(32-14)16-13(27)6-12(26)15(18(16)29)10(24)4-2-8-1-3-9(23)11(25)5-8/h1,3,5-6,14,17,19-23,25-31H,2,4,7H2/t14-,17-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPUQYKWJRESOC-VJXVFPJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726949
Record name (1S)-1,5-Anhydro-1-{3-[3-(3,4-dihydroxyphenyl)propanoyl]-2,4,6-trihydroxyphenyl}-D-glucitol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6027-43-6
Record name Aspalathin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6027-43-6
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Record name (1S)-1,5-Anhydro-1-{3-[3-(3,4-dihydroxyphenyl)propanoyl]-2,4,6-trihydroxyphenyl}-D-glucitol
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Record name 6027-43-6
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Aspalathin Biosynthesis and Botanical Origin

Elucidation of the Biosynthetic Pathway of Aspalathin

The biosynthesis of this compound in Aspalathus linearis involves a series of enzymatic transformations starting from precursor compounds within the plant's metabolic pathways. While the complete pathway has been proposed, research continues to elucidate the specific enzymes and genetic regulation involved nih.gov.

Precursor Compounds and Enzymatic Transformations

This compound is a dihydrochalcone (B1670589) C-glucoside. Its structure suggests that its biosynthesis likely follows the general phenylpropanoid pathway, which leads to the production of flavonoids and related compounds in plants. Key precursors are expected to include products derived from phenylalanine and acetate (B1210297) pathways, which converge to form chalcones. The unique feature of this compound is the C-glucosidic linkage, where a glucose molecule is directly attached to a carbon atom of the A-ring of the dihydrochalcone structure, rather than the more common O-glucosidic linkage researchgate.netebi.ac.uk.

The proposed biosynthesis pathway for rooibos dihydrochalcones and flavonoids involves several steps. Oxidation of this compound can occur, leading to the formation of diastereomeric flavanone (B1672756) mixtures, specifically (S)- and (R)-6-β-D-glucopyranosyleriodictyol and (S)- and (R)-8-β-D-glucopyranosyleriodictyol. These flavanones can then be further oxidized to form flavones like isoorientin (B1672268) researchgate.netthieme-connect.com. This oxidative process is particularly relevant during the traditional "fermentation" (oxidation) of rooibos, which significantly reduces the this compound content and increases the levels of its oxidation products thieme-connect.comnih.govmdpi.com.

Genetic Regulation of this compound Production in Aspalathus linearis

The genetic regulation of this compound production is an active area of research. Studies utilizing transcriptomics aim to identify the genes encoding the enzymes involved in the biosynthetic pathway. By comparing gene expression profiles of A. linearis ecotypes with differing this compound content, researchers can pinpoint candidate genes responsible for the synthesis of this compound uwc.ac.zanih.govndltd.orgmdpi.comresearchgate.netnih.gov. For instance, transcriptomic analyses have been conducted on different A. linearis growth types, including those that produce high levels of this compound and those that produce very little or none uwc.ac.zanih.govmdpi.com. Identifying the genes and understanding their regulation is crucial for potential future efforts in plant breeding or metabolic engineering to enhance this compound production uwc.ac.za.

Diversity in this compound Production Across Aspalathus linearis Ecotypes

Aspalathus linearis is a highly polymorphic species with various ecotypes that differ in morphology, geographical distribution, and chemical composition, including phenolic content thieme-connect.comfrontiersin.org. This diversity extends to the production of this compound.

Identification of this compound-Producing and Non-Producing Variants

Studies have shown significant variation in this compound content among different A. linearis ecotypes and even between individual plants from the same plantation thieme-connect.comnih.gov. Some wild rooibos plants have been found not to produce this compound at all uwc.ac.zanih.gov. In these non-producing variants, other phenolic compounds like orientin (B1677486), iso-orientin, and rutin (B1680289) may be the main constituents uwc.ac.zanih.gov. The cultivated "Red type" ecotype, particularly the Nortier type, which is used for commercial rooibos tea production, is known to be a major producer of this compound thieme-connect.commdpi.com. However, even within cultivated populations, this compound content can vary substantially due to propagation from open-pollinated seeds thieme-connect.com.

Table 1 provides an example of the variation in this compound content observed in different A. linearis ecotypes.

Ecotype/TypeThis compound Content Range (% Dry Weight)NotesSource
Cultivated (Red type)6 – 13% (leaves)Higher in leaves than stems thieme-connect.com
Wild EcotypesNot detected to high levelsVaries significantly between populations mdpi.comnih.gov
Black typeTrace amounts or not detected mdpi.comnih.gov
Grey sprouterNot detected or this compound richVariation observed mdpi.com

Transcriptomic Analyses of Biosynthetic Genes

Transcriptomic analyses have been employed to investigate the molecular basis for the differences in this compound production among ecotypes. By sequencing and analyzing the transcriptomes of A. linearis plants with contrasting biochemical profiles (e.g., high this compound producers vs. non-producers), researchers can identify genes that are differentially expressed and potentially involved in the this compound biosynthetic pathway uwc.ac.zanih.govmdpi.comresearchgate.netnih.gov. These studies contribute to understanding the genetic factors underlying the chemotypic variation observed in wild and cultivated rooibos populations frontiersin.orgnih.gov. The data generated from such analyses serve as valuable resources for future research aimed at understanding and manipulating the production of this compound and other valuable phenolic compounds in A. linearis mdpi.comnih.gov.

Chemical Synthesis and Derivatization of Aspalathin

Strategies for Total Chemical Synthesis of Aspalathin

Total synthesis strategies for this compound primarily focus on constructing the C-glycosidic bond and assembling the dihydrochalcone (B1670589) structure.

C-glycosylation, the formation of a carbon-carbon bond between a sugar and an aglycone, is a key step in this compound synthesis but presents significant challenges. nanobioletters.com Unlike O-glycosylation, forming a stable C-C bond is more difficult. nanobioletters.com Regio- and stereoselective control during the formation of the C-aryl linkage are additional complications. nanobioletters.com

Early efforts to synthesize this compound by coupling a glucose donor to the nucleophilic phloroglucinol (B13840) ring of the dihydrochalcone moiety were largely unsuccessful, likely due to the deactivating effect of the electron-withdrawing carbonyl group on the aromatic ring. researchgate.netnih.gov

Several synthetic routes have been explored to overcome the challenges of C-glycosylation and improve the efficiency of this compound synthesis.

Another approach explored the reduction of the carbonyl group of a chalcone (B49325) precursor before coupling the resulting 1,3-diarylpropane with a protected glucose. researchgate.netnih.gov Subsequent regiospecific benzylic oxidation regenerated the carbonyl group. researchgate.netnih.gov

Biocatalytic synthesis using enzymatic C-glycosylation of the aglycone is also being investigated as a potential route, inspired by the successful enzymatic synthesis of nothofagin (B1679979) using a C-glycosyltransferase from rice. thieme-connect.com

Synthesis and Characterization of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is pursued to explore variations in bioactivity and improve properties like stability and bioavailability. nanobioletters.comindianchemicalsociety.com

Structural modifications of this compound and related C-glycosyl chalcones have been investigated to identify compounds with enhanced biological activities, such as antioxidant and anticancer properties. rsc.orgrsc.orgrsc.orgmendeley.com Studies have shown that the antioxidant ability can be influenced by the type of sugar moiety (e.g., furanosides vs. pyranosides) and the oxygenation pattern and number of phenolic hydroxyls on the aromatic rings. indianchemicalsociety.comrsc.orgrsc.org

Comparative synthesis studies of C-glycosyl chalcone analogues, inspired by this compound, have been conducted using methods like aldol (B89426) reactions. rsc.orgrsc.org These studies aim to understand the relationship between structural variations and biological activity. rsc.orgrsc.org For instance, a concise three-step process has been reported for the synthesis of C-glycosyl chalcone analogues, starting from glucose. thieme-connect.comrsc.orgrsc.org

Different glycosylation methods, including Friedel-Crafts and Koenigs-Knorr glycosylation, have been employed in the synthesis of this compound and its analogues, although these methods can suffer from low yields due to steric hindrance. rsc.orgrsc.org Ferrier rearrangement has also been used to synthesize glycoside derivatives bearing chalcone moieties, involving an O→C rearrangement. ikm.org.my

Biotransformation and Degradation Products of this compound

This compound undergoes biotransformation and degradation, which affects its stability and metabolic fate in biological systems and during processing.

This compound is susceptible to oxidation, particularly during the "fermentation" (oxidation) process of rooibos tea production, which leads to the formation of characteristic red-brown color. thieme-connect.comresearchgate.netnih.gov Oxidation in the presence of oxygen can lead to cyclization, forming diastereomeric flavanone (B1672756) mixtures, such as (S)- and (R)-6-β-D-glucopyranosyleriodictyol and (S)- and (R)-8-β-D-glucopyranosyleriodictyol. thieme-connect.com These flavanones can be further oxidized to flavones like isoorientin (B1672268) and orientin (B1677486). thieme-connect.comnih.gov Other oxidation products include this compound dimers and a 9H-fluorene derivative. thieme-connect.comthieme-connect.com These oxidation products generally exhibit lower antioxidant activity compared to this compound. thieme-connect.com

The degradation of this compound is also pH-dependent, with higher stability observed at low pH. thieme-connect.com Substantial degradation can occur at neutral or slightly alkaline pH. thieme-connect.com Factors such as buffer type and the presence of other compounds like ascorbic acid can influence stability. thieme-connect.comthieme-connect.com Ascorbic acid has been shown to prevent this compound degradation in phosphate (B84403) buffer. thieme-connect.com

In biological systems, this compound undergoes biotransformation, primarily through phase II metabolism, including glucuronidation, sulfation, and methylation in humans. nih.govmdpi.com In vitro studies using rat liver fractions have shown the formation of glucuronide and sulfate (B86663) conjugates. nih.govacs.org Two likely sites for conjugation on this compound are the hydroxyl groups at the 4-OH or 3-OH positions on the A-ring. nih.govacs.org Glucuronyl conjugates of this compound have been reported to lack radical scavenging properties. nih.govacs.org Microbial biotransformation in the colon has also been proposed, potentially leading to the formation of dihydrocaffeic acid and organic acids. thieme-connect.comthieme-connect.com Under oxidative conditions, dihydrocaffeic acid has been identified as a degradation product of this compound, along with the corresponding lysine (B10760008) amide adduct. acs.org

Here is a table summarizing some of the degradation and biotransformation products of this compound:

CompoundType of ProductFormation Conditions / Location
(S)- and (R)-6-β-D-glucopyranosyleriodictyolOxidation (Flavanone)Presence of oxygen
(S)- and (R)-8-β-D-glucopyranosyleriodictyolOxidation (Flavanone)Presence of oxygen
IsoorientinOxidation (Flavone)Oxidation of flavanones
OrientinOxidation (Flavone)Oxidation of flavanones
This compound dimersOxidationPhenol (B47542) oxidative coupling
9H-fluorene derivativeOxidationTwo-step oxidation
Glucuronide conjugatesBiotransformationPhase II metabolism (liver)
Sulfate conjugatesBiotransformationPhase II metabolism (liver)
Methylated conjugatesBiotransformationPhase II metabolism (liver)
Dihydrocaffeic acidDegradation/BiotransformationOxidative conditions / Colon
Dihydrocaffeic acid lysine amideDegradationOxidative conditions (with lysine)

Enzymatic and Non-Enzymatic Conversion Pathways

This compound is known to be highly susceptible to oxidation in the presence of oxygen. wikipedia.orgresearchgate.net This oxidation can be mediated by enzymes, particularly within the rooibos plant material itself. Bruising of fresh rooibos leaves, for instance, triggers rapid browning, a process attributed to enzymatic catalysis, although the specific enzymes involved are not fully elucidated in all contexts. wikipedia.orgresearchgate.netwikipedia.org

Non-enzymatic oxidative degradation of this compound also readily occurs, particularly in aerated solutions at neutral or slightly alkaline pH. nih.govfishersci.cawikipedia.org This non-enzymatic oxidation is a key factor in the formation of the characteristic red-brown color associated with "fermented" rooibos tea. nih.govwikipedia.org Studies in model solutions have demonstrated that this compound oxidation and subsequent color formation can proceed non-enzymatically under aerated conditions. nih.gov

Beyond oxidation, this compound can undergo biotransformation through microbial activity. A proposed metabolic degradation pathway involves conversion by gut microbiota, potentially utilizing enzymes such as flavanone- and flavanonol-cleaving reductase (Fcr) and phloretin (B1677691) hydrolase. wikipedia.orgwikipedia.org Unlike typical O-glycosidic bonds, the C-C glycosidic bond in this compound is generally resistant to hydrolysis by common digestive enzymes but can be cleaved by specific enzymes produced by intestinal bacteria, leading to products like dihydrocaffeic acid and various organic acids. wikipedia.orgfmach.it

Enzymatic processes have also been explored as potential routes for this compound synthesis or modification. Enzymatic C-glycosylation of appropriate aglycones has been considered as a possible biotransformation pathway for the formation of this compound, drawing parallels from the enzymatic synthesis of nothofagin using a rice C-glycosyltransferase. wikipedia.orgwikipedia.org Furthermore, enzyme treatments applied during the extraction of rooibos can influence the phenolic composition, potentially reducing this compound content while increasing the concentration of its flavone (B191248) counterpart, isoorientin. thieme-connect.com

The stability of this compound is significantly influenced by pH, exhibiting the highest stability under low pH conditions. Substantial degradation has been observed at neutral pH. wikipedia.orgresearchgate.net The presence of other compounds, such as ascorbic acid, can also impact this compound stability, with ascorbic acid shown to prevent its degradation in phosphate buffer. wikipedia.orgresearchgate.net

Identification of Oxidative Degradation Products

The oxidative degradation of this compound yields a variety of products, contributing to the chemical complexity of processed rooibos and influencing its properties. A primary pathway of this compound oxidation in the presence of oxygen involves cyclisation. wikipedia.orgresearchgate.net This reaction leads to the formation of diastereomeric flavanone mixtures, specifically (S)- and (R)-6-β-D-glucopyranosyleriodictyol as major products, and (S)- and (R)-8-β-D-glucopyranosyleriodictyol as minor products. wikipedia.orgresearchgate.net These flavanone glucosides are sometimes referred to as dihydro-isoorientin and dihydro-orientin, respectively. wikipedia.org

Further oxidation of these flavanone products occurs. The 6-glucosides ((S)- and (R)-6-β-D-glucopyranosyleriodictyol) are oxidized to form the flavone isoorientin. wikipedia.orgresearchgate.net Isoorientin can subsequently undergo a Wessely-Moser-type rearrangement to form orientin, although this rearrangement is described as irreversible in the context of oxidation products. researchgate.net

Beyond these monomeric conversions, oxidative coupling of this compound can occur, leading to the formation of dimeric structures. Atropo-diastereomeric phenols formed via phenol oxidative A- to B-ring coupling have been identified as further oxidation products. wikipedia.orgresearchgate.net These dimers can undergo additional oxidative coupling reactions. researchgate.net Initially colorless this compound dimers are formed, which eventually degrade into brown end products, contributing to the characteristic color of fermented rooibos. nih.gov

Colored structures with a dibenzofuran (B1670420) skeleton have also been unequivocally established as key chromophores formed during the non-enzymatic oxidative degradation of this compound. nih.govfishersci.cawikipedia.org These dibenzofuran derivatives are ultimately degraded into unknown, more stable tannin-like structures. nih.govfishersci.ca

Oxidative fragmentation represents another significant degradation pathway for this compound. Dihydrocaffeic acid (3-(3,4-dihydroxyphenyl)-propionic acid) has been identified as a novel oxidative degradation product formed under oxidative conditions. guidetopharmacology.orgwikidata.orglipidmaps.orgresearchgate.net Studies suggest that this compound can initiate its own oxidative fragmentation to dihydrocaffeic acid, potentially through the intrinsic generation of singlet oxygen, a process linked to the catechol structure present in its B-ring. wikidata.org

Furthermore, the covalent interaction of this compound with proteins under mild oxidative conditions (ambient temperatures and neutral pH) has been confirmed by the identification of a dihydrocaffeic acid lysine amide adduct in this compound-protein incubations and fermented rooibos tea. guidetopharmacology.orglipidmaps.orgresearchgate.net

Advanced Analytical Methodologies for Aspalathin Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of phytochemical analysis, enabling the separation of individual compounds from intricate plant extracts. For aspalathin research, several high-performance chromatographic methods have been developed and validated, each offering distinct advantages in terms of resolution, speed, and detection capabilities.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely employed and robust method for the quantitative analysis of this compound. mdpi.com This technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 reversed-phase column) and a mobile phase. nih.gov The DAD detector measures the absorbance of the eluting compounds across a range of UV-Vis wavelengths, providing both quantitative data and spectral information that aids in peak identification and purity assessment. nih.gov

A systematic approach to HPLC-DAD method development has led to the complete separation of this compound from other key phenolic constituents in rooibos, such as nothofagin (B1679979), orientin (B1677486), and isoorientin (B1672268). core.ac.uk Optimized methods often utilize a gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comresearchgate.net The detection wavelength for this compound is typically set at its absorption maximum of around 287 nm. mdpi.com The identity of the this compound peak is confirmed by comparing its retention time and UV spectrum with that of a certified standard. nih.gov

Table 1: Example of HPLC-DAD Method Parameters for this compound Analysis

ParameterValue
Column C18 reversed-phase
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Detection Wavelength 287 nm
Column Temperature 37°C

This table presents typical parameters for the HPLC-DAD analysis of this compound, which may be subject to variation based on the specific analytical requirements.

Research has demonstrated the suitability of HPLC-DAD for the routine quantitative analysis of this compound in both unfermented and fermented rooibos infusions, providing valuable data for quality control in the food and beverage industry. core.ac.uk

Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS)

For enhanced sensitivity and structural confirmation, Ultra-High-Performance Liquid Chromatography (UHPLC) is often coupled with Mass Spectrometry (MS), particularly with an Electrospray Ionization (ESI) source. nih.gov UHPLC systems use columns with smaller particle sizes (sub-2 µm), which allows for faster analysis times and improved resolution compared to conventional HPLC. mdpi.com

The ESI interface gently ionizes the eluted compounds, which are then detected by the mass spectrometer. This provides highly specific mass-to-charge ratio (m/z) data, enabling unambiguous identification of this compound. researchgate.net Tandem MS (MS/MS) experiments can be performed to further fragment the parent ion, yielding characteristic product ions that provide detailed structural information, confirming the identity of this compound and differentiating it from isomers. nih.gov UHPLC-ESI-MS has been instrumental in the chemical fingerprinting of A. linearis, allowing for the simultaneous determination of this compound and a wide range of other phenolic compounds. mdpi.com The method has been validated for linearity, repeatability, and has demonstrated low limits of detection (LOD) and quantification (LOQ), making it suitable for trace-level analysis. mdpi.com

Table 2: Validation Parameters for UHPLC-PDA-MS Method for this compound

ParameterReported Value
Linearity (r²) > 0.989
Limit of Detection (LOD) 0.2–1 µg/mL
Limit of Quantification (LOQ) Not explicitly stated, but above LOD

This table, based on published research, summarizes key validation parameters for the UHPLC-based quantification of phenolic compounds including this compound. mdpi.com

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, cost-effective, and high-throughput alternative to HPLC for the qualitative and semi-quantitative analysis of this compound. acclmp.comresearch-nexus.net This technique involves spotting the sample extract onto a high-performance silica (B1680970) gel plate, which is then developed in a chamber with a suitable solvent system. The separation is based on the differential migration of compounds up the plate.

A specific HPTLC method for the visualization of this compound in rooibos extracts has been developed. nih.govnih.gov After development, the plate is derivatized with a reagent, such as p-anisaldehyde-H₂SO₄, which reacts with this compound to produce a distinctively colored band, allowing for its identification. mdpi.comresearchgate.net This method is particularly useful for screening large numbers of samples to distinguish between this compound-rich (unfermented) and this compound-poor (fermented) rooibos products. researchgate.net Densitometric analysis of the bands can provide quantitative data. mdpi.com

Table 3: HPTLC Method Performance for this compound in Plant Samples

ParameterValue (ng per spot)
Limit of Detection (LOD) 178.7
Limit of Quantification (LOQ) 541.6

This table shows the determined limits of detection and quantification for this compound in spiked plant extracts using a validated HPTLC method. nih.govnih.gov

Spectroscopic and Spectrometric Approaches

Spectroscopic techniques provide rapid and non-destructive methods for analyzing this compound, often directly in the plant matrix without the need for extensive sample preparation.

Near-Infrared Spectroscopy (NIRS) for Rapid Profiling

Micro-Raman Spectroscopy for In-situ Analysis

Micro-Raman spectroscopy is a powerful, non-invasive technique that provides detailed molecular information with high spatial resolution. semanticscholar.orgmdpi.com It is based on the inelastic scattering of monochromatic light (from a laser), which provides a vibrational fingerprint of the molecules present. lehigh.edunih.gov This technique has been used for the in-situ identification, localization, and quantification of this compound directly within the dried leaves of green rooibos. nih.govacs.org

By mapping the Raman signal, researchers have been able to visualize the spatial distribution of this compound within the intact plant tissue. acs.org Characteristic Raman bands for this compound have been identified, which allows for its specific detection even in the complex plant matrix. acs.org For instance, a band at approximately 530 cm⁻¹ is associated with the glucose moiety of the this compound molecule. acs.orgacs.org Multivariate calibration models based on Raman spectral data and reference HPLC values have been developed for the reliable quantification of this compound. nih.gov

Table 4: Characteristic FT-Raman Bands of this compound

Wavenumber (cm⁻¹)Assignment
~530Glucose moiety
609Out-of-plane C-H deformation (phenyl rings)
784Out-of-plane C-H deformation (phenyl rings)
1216Hydroxyl deformation and ring vibration

This table lists key Raman bands that are characteristic of the this compound molecule, as identified in spectroscopic studies. acs.orgacs.org

Ion Mobility-Mass Spectrometry for Conformational Analysis

Ion mobility-mass spectrometry (IM-MS) is a powerful analytical technique that provides information on the size, shape, and three-dimensional structure of ions in the gas phase. nih.govresearchgate.net This method separates ions based on their differential mobility through a buffer gas under the influence of a weak electric field. nih.gov The time it takes for an ion to traverse the ion mobility cell is known as its drift time, which is related to its rotationally averaged collision cross-section (CCS). The CCS is a measure of the ion's size and shape, with more compact conformations exhibiting shorter drift times and smaller CCS values compared to more extended structures of the same mass-to-charge ratio. nih.govnih.gov

While direct applications of ion mobility-mass spectrometry for the specific conformational analysis of this compound are not extensively documented in current scientific literature, the technique holds significant potential for such investigations. For other classes of biomolecules, including peptides, oligonucleotides, carbohydrates, and lipids, IM-MS has been instrumental in characterizing their conformational landscapes. nih.govnih.gov In principle, this technique could be employed to study the gas-phase conformation of this compound and its potential to adopt different spatial arrangements. Such an analysis could reveal insights into the molecule's flexibility and how its structure might be influenced by factors such as charge state and interactions with other molecules. The coupling of ion mobility with mass spectrometry further allows for the separation of conformers of this compound from other isobaric interferences, enhancing the specificity of the analysis. nih.gov

Method Development for Quantitative Analysis in Biological Matrices and Extracts

The accurate quantification of this compound in various samples is crucial for quality control of rooibos products and for understanding its bioavailability and metabolic fate. nih.govquotientsciences.com A variety of analytical methods have been developed and optimized for the determination of this compound in both rooibos extracts and biological matrices. These methods primarily rely on chromatographic techniques coupled with various detectors.

Several high-performance liquid chromatography (HPLC) methods with ultraviolet-visible (UV-Vis) detection have been established for the quantification of this compound in rooibos. thieme-connect.com For enhanced sensitivity and specificity, ultra-high-performance liquid chromatography (UHPLC) coupled with photodiode array (PDA) and mass spectrometry (MS) detectors has been developed. mdpi.com One such method utilized a C-18 column with a water/acetonitrile mobile phase containing 0.05% formic acid, achieving efficient separation of 14 phenolic compounds, including this compound, within 30 minutes. mdpi.com The validation of this method demonstrated good linearity, repeatability, and limits of detection (LOD) ranging from 0.2–1 μg/mL for the standard compounds. mdpi.com

For a more cost-effective and high-throughput screening approach, a thin-layer chromatography (TLC) method has been described. nih.govnih.gov This method allows for the reproducible visualization of this compound in rooibos extracts with a limit of detection (LOD) of 178.7 ng and a limit of quantification (LOQ) of 541.6 ng. nih.govnih.gov This TLC method is particularly useful for distinguishing between fermented and unfermented rooibos, as the this compound content is significantly reduced during fermentation. nih.govresearchgate.net

The analysis of this compound in biological matrices, such as plasma and urine, presents a greater challenge due to the complexity of the matrix and the low concentrations of the analyte. quotientsciences.commdpi.com Studies in humans have shown that after consumption of rooibos, this compound is extensively metabolized, with the majority being present in glucuronidated, sulphated, and/or methylated forms in the urine. nih.gov The development of bioanalytical methods, therefore, requires robust sample preparation techniques to extract and concentrate the analytes of interest while minimizing matrix effects. quotientsciences.comonlinepharmacytech.info Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the preferred technique for quantitative analysis in biological fluids due to its high sensitivity and selectivity. mdpi.comfortunejournals.com

Below are interactive data tables summarizing the findings from various analytical methodologies for this compound research.

Table 1: Quantitative Analysis of this compound in Rooibos Extracts

Analytical TechniqueMatrixKey FindingsReference(s)
HPLC-DADGreen and fermented rooibos herbal tea extractsThis compound concentrations were determined in various commercial tea brands. researchgate.net
UHPLC-PDA-MSLeaves and stems of Aspalathus linearis and dietary supplementsAn efficient method for the determination of 14 phenolic constituents, including this compound, was developed and validated. The total content of these compounds varied significantly in dietary supplements. mdpi.com
TLCRooibos herbal tea and plant extractsA simple and fast method for the visualization of this compound was established, with an LOD of 178.7 ng and an LOQ of 541.6 ng. nih.govnih.gov
RP-LC-PDAAqueous infusions of unfermented and fermented rooibosAn optimized method for the separation of 15 target analytes was developed, demonstrating its suitability for the quantitative analysis of rooibos infusions. core.ac.uk

Table 2: Quantitative Analysis of this compound in Biological Matrices

Analytical TechniqueMatrixKey FindingsReference(s)
Not SpecifiedHuman urineFollowing consumption of rooibos beverages, this compound is predominantly present in glucuronidated, sulphated, and/or methylated forms. nih.gov
Not SpecifiedMouseOral bioavailability of pure this compound was investigated. nih.gov

Molecular and Cellular Mechanisms of Aspalathin Action Pre Clinical

Modulation of Metabolic Pathways

Aspalathin has been shown to influence both glucose and lipid metabolism, suggesting a multi-targeted approach to improving metabolic health. These effects are primarily attributed to its ability to interact with and modulate critical signaling pathways and enzymatic activities within the cell.

In vitro studies have consistently demonstrated the capacity of this compound to positively influence glucose homeostasis in cell culture systems designed to model key metabolic tissues.

This compound has been observed to directly enhance glucose uptake in several cell lines, a crucial step in lowering blood glucose levels. In cultured L6 myotubes, a model for skeletal muscle cells, this compound dose-dependently increased glucose uptake. nih.govnih.gov This effect is significant as skeletal muscle is a primary site for glucose disposal in the body. Similarly, in C2C12 myotubules, another skeletal muscle cell line, this compound treatment was shown to improve glucose uptake, particularly under conditions of palmitate-induced insulin (B600854) resistance. cas.cz

The beneficial effects of this compound on glucose uptake extend to liver cells. In C3A human hepatocyte cell lines exposed to high palmitate concentrations to mimic insulin resistance, this compound treatment effectively increased glucose uptake. nih.gov This suggests that this compound can help ameliorate impaired glucose metabolism in the liver. nih.gov

Table 1: Effect of this compound on Glucose Uptake in Cellular Models
Cell ModelConditionObserved EffectReference
L6 MyotubesNormalDose-dependent increase in glucose uptake nih.govnih.gov
C2C12 MyotubulesPalmitate-induced insulin resistanceImproved glucose uptake cas.cz
C3A HepatocytesPalmitate-induced insulin resistanceIncreased glucose uptake nih.gov
H9C2 CardiomyocytesNormalInduced glucose uptake core.ac.uk

This compound appears to exert its effects on glucose metabolism by modulating key insulin signaling pathways. The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (AKT) pathway is a central route for insulin-mediated effects. Studies have shown that this compound can enhance the phosphorylation of AKT in C2C12 myotubules and C3A liver cells, which is indicative of pathway activation. cas.cznih.govnih.gov This activation is crucial for the translocation of glucose transporters to the cell membrane, thereby facilitating glucose uptake.

In addition to the PI3K/AKT pathway, this compound also significantly influences the AMP-activated protein kinase (AMPK) pathway. nih.govnih.gov AMPK acts as a cellular energy sensor and its activation can stimulate glucose uptake independently of insulin. Research has demonstrated that this compound promotes the phosphorylation and activation of AMPK in L6 myotubes, C2C12 skeletal muscle cells, and C3A hepatocytes. nih.govnih.govnih.govnih.gov The this compound-induced increase in glucose uptake in L6 myotubes was found to be dependent on AMPK activation. nih.gov

The modulation of signaling pathways by this compound translates into functional changes in the activity and expression of key metabolic enzymes and transporters. In hepatocytes, the glucose transporter 2 (GLUT2) is essential for glucose uptake. In palmitate-exposed C3A liver cells, which show reduced GLUT2 expression, treatment with this compound was found to reverse this reduction and enhance GLUT2 protein expression. nih.govnih.govnih.gov In skeletal muscle, this compound has been shown to enhance the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in L6 myoblasts and myotubes, a process critical for insulin-stimulated glucose uptake. nih.gov

This compound also influences enzymes involved in lipid metabolism that have an indirect impact on glucose utilization. For instance, it has been shown to increase the expression of Carnitine Palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation. nih.govresearchgate.net By promoting fatty acid oxidation, this compound may reduce the accumulation of lipid metabolites that can impair insulin signaling. Furthermore, this compound has been noted to affect Acetyl-CoA Carboxylase (ACC), another critical enzyme in lipid metabolism. thieme-connect.com

This compound has demonstrated the ability to modulate the core processes of glucose metabolism: glycolysis (the breakdown of glucose) and gluconeogenesis (the synthesis of glucose). In palmitate-treated C3A hepatocytes, which exhibit reduced glycolysis, this compound treatment was able to ameliorate this reduction and enhance the glycolytic reserve, indicating an improved capacity to respond to energetic demands. nih.govplos.org

Conversely, this compound has been shown to decrease the expression of hepatic genes related to gluconeogenesis. nih.gov By suppressing the liver's production of glucose and enhancing its uptake and breakdown in peripheral tissues, this compound contributes to a tighter regulation of glucose homeostasis at the cellular level. mdpi.com

In addition to its profound effects on glucose metabolism, this compound also plays a role in the regulation of lipid metabolism. In preclinical models, this compound has been shown to improve lipid profiles. researchgate.net This is achieved through the modulation of key genes and proteins involved in fatty acid synthesis and oxidation.

In 3T3-L1 adipocytes, this compound increased the expression of Peroxisome proliferator-activated receptor alpha and gamma (PPARα and γ) and CPT1, indicating an enhancement of fatty acid oxidation. nih.gov By stimulating the expression of CPT1, this compound promotes the transport of fatty acids into the mitochondria for beta-oxidation. researchgate.net Furthermore, this compound has been shown to influence the expression of genes involved in lipogenesis, such as fatty acid synthase (Fasn) and sterol regulatory element-binding protein (Srebp). thieme-connect.comresearchgate.net In palmitate-exposed C3A hepatocytes, this compound treatment resulted in increased free fatty acid uptake, suggesting an enhanced capacity for their metabolic processing. nih.gov

Table 2: Summary of this compound's Effects on Lipid Metabolism in Cellular Models
Cell ModelKey TargetObserved EffectReference
3T3-L1 AdipocytesPPARα, PPARγ, CPT1Increased expression nih.gov
C3A HepatocytesFree Fatty Acid UptakeIncreased nih.gov
Generic (Muscle Tissue)ACC, FAS, SCD1Modulation of expression thieme-connect.com

Regulation of Lipid Metabolism

Free Fatty Acid Oxidation and Transport Protein Expression (e.g., FATP1)

This compound appears to play a significant role in enhancing the uptake and oxidation of free fatty acids (FFAs) in metabolically active tissues like skeletal muscle. This is partly achieved by modulating the expression of key transport proteins. In models of palmitate-induced insulin resistance in C2C12 myotubules, this compound treatment has been shown to increase the expression of Fatty Acid Transport Protein 1 (FATP1) and Carnitine Palmitoyltransferase 1 (CPT1). nih.govresearchgate.net FATP1 is involved in the transport of long-chain fatty acids across the plasma membrane, while CPT1 is the rate-limiting enzyme for the transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation. nih.govnih.gov By upregulating these proteins, this compound facilitates the efficient utilization of FFAs as an energy source, which can help prevent the intracellular accumulation of lipid metabolites that contribute to insulin resistance. nih.govresearchgate.net

Model SystemTreatmentKey Proteins ModulatedObserved EffectReference
Palmitate-exposed C3A liver cellsThis compoundCPT1Increased protein expression researchgate.net
Palmitate-induced insulin resistant C2C12 myotubulesThis compound (10 µM)FATP1, CPT1Increased mRNA expression nih.gov
High glucose-exposed H9c2 cardiomyocytesThis compoundCD36, Cpt1Modulated expression to reduce FFA uptake and oxidation researchgate.net
Adipocyte Differentiation and Lipid Accumulation

This compound has demonstrated the potential to influence the process of adipogenesis, which is the differentiation of preadipocytes into mature, lipid-storing adipocytes. nih.gov In preclinical models using 3T3-L1 adipocytes, this compound, often as part of an enriched green rooibos extract, has been shown to ameliorate palmitate-induced insulin resistance and modulate lipid metabolism. nih.gov While the direct mechanisms are still under investigation, these effects are associated with the regulation of key signaling pathways and proteins involved in lipid handling within adipocytes. nih.govnih.gov Studies on other flavonoids have shown that inhibition of lipid accumulation in adipocytes is often linked to the downregulation of adipogenic transcription factors and the suppression of mitotic clonal expansion during the early stages of differentiation. mdpi.comresearchgate.netmdpi.com this compound's ability to reverse palmitate-induced effects suggests it may counteract excessive lipid accumulation in adipocytes, a key factor in the pathophysiology of obesity-related metabolic disorders. nih.gov

Mitochondrial Bioenergetics and Function

Mitochondria are central to cellular energy metabolism, and their dysfunction is a hallmark of many metabolic diseases. This compound has been shown to exert beneficial effects on mitochondrial bioenergetics and function in various cellular stress models.

Enhancement of Mitochondrial Respiration and ATP Production

This compound has been demonstrated to improve mitochondrial respiratory function in cells subjected to metabolic stress. In studies using palmitate-exposed C3A liver cells and C2C12 skeletal muscle cells, this compound treatment significantly reversed the suppression of mitochondrial respiration. nih.govnih.gov Measurements using extracellular flux analysis have shown that this compound can enhance basal oxygen consumption rate (OCR), maximal respiration, and spare respiratory capacity. nih.govnih.gov Concurrently, this compound treatment leads to a significant increase in adenosine (B11128) triphosphate (ATP) production. nih.govnih.gov For instance, in palmitate-induced insulin-resistant C2C12 myotubules, this compound treatment significantly improved ATP production, which was otherwise suppressed by the fatty acid challenge. nih.gov

Cell ModelStress InducerThis compound Effect on Mitochondrial RespirationThis compound Effect on ATP ProductionReference
C2C12 myotubulesPalmitate (0.75 mM)Improved basal OCR, maximal respiration, and spare respiratory capacitySignificantly improved (p<0.001) nih.gov
C3A liver cellsPalmitateEnhanced basal, maximal, and spare capacity respirationSignificantly improved (p<0.001 vs. palmitate control) nih.gov

Cellular Stress Response and Protection

This compound has been shown to activate protective cellular pathways in response to various stressors, particularly oxidative stress. A key mechanism in this protective effect is the modulation of the Nrf2 signaling pathway.

In models of hyperglycemia-induced oxidative stress in H9c2 cardiomyocytes, this compound treatment has been shown to upregulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govresearchgate.netpreprints.org Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of cytoprotective genes. mdpi.comresearchgate.net this compound treatment in these models led to an increased expression of Nrf2 and its downstream target genes, such as NAD(P)H dehydrogenase [quinone] 1 (NQO1) and heme oxygenase-1 (HO-1). nih.gov This activation of the Nrf2 pathway helps to restore cellular redox homeostasis and protect cells from oxidative damage. nih.govresearchgate.net Silencing of Nrf2 has been shown to abolish the protective effects of this compound, confirming the central role of this pathway in the compound's mechanism of action against oxidative stress. preprints.org

Model SystemStressorKey PathwayEffect of this compoundDownstream Genes UpregulatedReference
H9c2 cardiomyocytesHigh Glucose (HG)Nrf2 signalingAmeliorated HG-induced decrease in Nrf2 expressionNqo1, Hmox1, Cat, Txnrd1, Gpx2, Gclc, Gclm nih.gov
db/db mice (diabetic model)Chronic hyperglycemiaNrf2 signalingEnhanced expression of Nrf2 and its downstream antioxidant genesNot specified nih.govresearchgate.net

Antioxidant Defense Mechanisms

This compound demonstrates significant antioxidant activity through a dual approach: by directly reducing the production of harmful reactive oxygen species and by bolstering the body's own antioxidant defense systems. thieme-connect.comnih.gov

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells when present in excess. nih.gov Pre-clinical studies have consistently shown that this compound can effectively decrease intracellular ROS levels. In a study using the nematode Caenorhabditis elegans as a model organism, this compound was found to reduce the endogenous intracellular levels of ROS, particularly under conditions of oxidative stress induced by agents like juglone, a superoxide (B77818) anion generator. researchgate.netnih.gov Similarly, in cultured human skin cells (keratinocytes and melanocytes) exposed to UVB radiation, pre-treatment with this compound led to a decrease in lipid peroxidation, a marker of ROS-induced damage. nih.gov In H9c2 cardiomyocytes, this compound was shown to decrease intracellular ROS and ameliorate the toxic effects of these reactive molecules. nih.govresearchgate.net This direct ROS-scavenging activity is a key aspect of this compound's protective effects. carmientea.co.za

Beyond its direct ROS scavenging, this compound enhances the cell's intrinsic antioxidant capabilities. It achieves this by upregulating the expression and activity of crucial antioxidant enzymes and pathways.

Glutathione (B108866) (GSH) and Superoxide Dismutase (SOD): this compound has been shown to increase the levels of key endogenous antioxidants. In C2C12 myotubes, this compound, along with its flavone (B191248) derivatives, increased the levels of both glutathione (GSH) and superoxide dismutase (SOD), which are critical for neutralizing ROS. nih.gov In H9c2 cells, this compound treatment increased glutathione and superoxide dismutase levels, contributing to protection against high glucose-induced oxidative stress. researchgate.net Furthermore, studies on human skin cells demonstrated that this compound treatment resulted in higher levels of reduced glutathione, indicating an enhancement of the cellular antioxidant shield. nih.gov

NRF2-KEAP1-ARE Pathway: A pivotal mechanism for this compound's antioxidant effect is its activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. NRF2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. researchgate.net Under normal conditions, NRF2 is kept inactive by Kelch-like ECH-associated protein 1 (KEAP1). This compound is thought to disrupt the Keap1-Nrf2 complex, allowing NRF2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of protective genes. researchgate.netresearchgate.net

In H9c2 cardiomyocytes exposed to high glucose, this compound was shown to up-regulate NRF2 expression. researchgate.net This activation led to an increased expression of downstream antioxidant genes and phase II cytoprotective enzymes. researchgate.net Silencing NRF2 in these cells abolished the protective effects of this compound, confirming the central role of this pathway. researchgate.net Similarly, in pancreatic β-cells, this compound protected against cytotoxicity and apoptosis by increasing the translocation of NRF2 and the expression of its target genes, including heme oxygenase 1 (Hmox1), NAD(P)H quinone dehydrogenase 1 (Nqo-1), and superoxide dismutase 1 (Sod1). researchgate.net

Table 1: Effect of this compound on Endogenous Antioxidant Systems

Cellular Model Key Finding Reference
C2C12 Myotubes Increased levels of Glutathione (GSH) and Superoxide Dismutase (SOD). nih.gov
H9c2 Cardiomyocytes Increased Glutathione and Superoxide Dismutase levels. researchgate.net
H9c2 Cardiomyocytes Upregulated NRF2 expression and its downstream antioxidant genes. researchgate.net
Pancreatic β-cells Increased translocation of NRF2 and expression of its target genes (Hmox1, Nqo-1, Sod1). researchgate.net

Anti-Inflammatory Signaling

Chronic inflammation is a key driver of many diseases. This compound has demonstrated notable anti-inflammatory properties by modulating the production of inflammatory molecules and inhibiting the signaling pathways that orchestrate the inflammatory response. nih.govresearchgate.netskku.edu

Pro-inflammatory cytokines are signaling molecules that promote inflammation. This compound has been found to suppress the production of several key pro-inflammatory cytokines. In studies involving human endothelial cells, this compound inhibited the lipopolysaccharide (LPS)-induced production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govskku.edunih.gov This effect was also observed in vivo, where this compound treatment reduced LPS-induced lethal endotoxemia. nih.govskku.edu

In a model of skeletal muscle insulin resistance, this compound treatment effectively reduced the mRNA levels of IL-6 and Tnf-α in palmitate-exposed muscle cells. nih.gov Similarly, in a co-culture system of macrophages and adipocytes, rooibos extract, rich in this compound, significantly decreased the expression of pro-inflammatory cytokines. mdpi.com Research on vascular inflammation further demonstrated that this compound could reverse the TNF-α-induced secretion of IL-6 and IL-8 in human endothelial cells. tmu.edu.tw

This compound exerts its anti-inflammatory effects by targeting key intracellular signaling pathways that regulate the expression of inflammatory genes.

Nuclear Factor-kappa B (NF-κB): The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB. nih.govnih.govskku.edu In human endothelial cells stimulated with LPS, this compound suppressed the activation of NF-κB. nih.govskku.edu This inhibitory effect on the NF-κB pathway is considered a key mechanism for its anti-inflammatory activity. mdpi.com Furthermore, this compound was found to reduce pro-inflammatory cytokine expression by inhibiting NF-κB in mast cells. nih.govresearchgate.net In vascular endothelial cells, this compound was shown to suppress TNF-α-induced inflammation by inhibiting the TNF-α/Hexokinase 2/NF-κB signaling axis. tmu.edu.tw

Protein Kinase C (PKC): The Protein Kinase C (PKC) pathway is also involved in inflammatory processes. This compound has been shown to reduce inflammation via the PKC pathway. nih.gov In palmitate-exposed skeletal muscle cells, this compound effectively blocked the phosphorylation of PKC-theta, a key inflammatory marker. nih.gov

Table 2: this compound's Impact on Pro-Inflammatory Pathways

Pathway Cellular Model Key Finding Reference
NF-κB Human Endothelial Cells Suppressed LPS-induced activation. nih.govskku.edu
NF-κB Mast Cells Inhibited activation, reducing cytokine expression. researchgate.net
NF-κB Vascular Endothelial Cells Inhibited the TNF-α/Hexokinase 2/NF-κB signaling axis. tmu.edu.tw
PKC Skeletal Muscle Cells Blocked phosphorylation of PKC-theta. nih.gov

Protection Against Cellular Damage and Apoptosis

By mitigating oxidative stress and inflammation, this compound helps protect cells from damage and programmed cell death, or apoptosis. In H9c2 cardiomyocytes, this compound protected against high glucose-induced apoptosis by reducing intracellular ROS and increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. researchgate.net Another study on H9c2 cells showed that this compound could reverse the reduction in cell viability caused by palmitic acid and protect against cellular apoptosis. nih.gov

Pre-treatment of human skin cells with this compound was sufficient to protect them from UVB-induced damage, as evidenced by higher cell viability and a reduction in caspase 3 activity, a key enzyme in the apoptotic cascade. nih.gov This suggests a protective action against UV-induced cell death via apoptosis. nih.gov In pancreatic β-cells, this compound was found to protect against cytotoxicity and apoptosis, which is crucial for preserving β-cell mass. researchgate.net

Pancreatic β-Cell Cytoprotection from Glucotoxicity and Lipotoxicity

Pre-clinical in vitro studies have demonstrated the protective effects of this compound against damage to pancreatic β-cells caused by high levels of glucose (glucotoxicity) and fatty acids (lipotoxicity), both of which are characteristic features of the type 2 diabetes environment.

In models utilizing the rat insulinoma β-cell line INS-1E and primary rat islets, this compound has been shown to shield these insulin-producing cells from cytotoxicity and apoptosis induced by chronic exposure to high glucose concentrations. researchgate.netresearchgate.net The underlying mechanism for this protection involves the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) signaling pathway. researchgate.net this compound promotes the translocation of NRF2 into the nucleus, which in turn boosts the expression of several crucial antioxidant enzymes. researchgate.nettandfonline.com These include heme oxygenase 1 (Hmox1), NAD(P)H quinone dehydrogenase 1 (Nqo-1), and superoxide dismutase 1 (Sod1). researchgate.nettandfonline.comnih.govelsevierpure.com One proposed mechanism for this NRF2 activation is that this compound facilitates the sequestration of Kelch-like ECH-associated protein 1 (KEAP1) by the p62 protein, leading to the release and subsequent nuclear translocation of NRF2. researchgate.netnih.govresearchgate.net

This compound also confers significant protection against lipotoxicity. In INS-1E β-cells exposed to the saturated fatty acid palmitate, this compound treatment was found to enhance cell viability. elsevierpure.comnih.gov This protective effect is associated with the downregulation of pro-apoptotic genes, such as thioredoxin-interacting protein (Txnip) and DNA damage-inducible transcript 3 (Ddit3). elsevierpure.comnih.gov Similar to its action in glucotoxicity, the cytoprotection against lipotoxicity is also linked to the upregulation of the antioxidant response genes Hmox1, Nqo1, and Sod1 through the NRF2/KEAP1 pathway. elsevierpure.comnih.gov

Notably, the protective effects of this compound are not a result of inhibiting the Glucose Transporter 2 (GLUT2), indicating that its mechanism is not based on preventing the entry of cytotoxic substances into the β-cell. nih.gov Comparative studies have shown that this compound provides more robust protection against diabetogenic stressors than the antidiabetic drug exendin-4 (B13836491) and the antioxidant N-acetylcysteine (NAC). elsevierpure.comnih.gov

Table 1: Pre-clinical Research on this compound's Cytoprotective Effects on Pancreatic β-Cells

Model SystemStress InducerObserved Protective Effects of this compoundKey Molecular Mechanisms
Rat pancreatic islets & INS-1E cellsChronic High Glucose (Glucotoxicity)- Reduced cytotoxicity
  • Decreased apoptosis
  • - Increased nuclear translocation of NRF2 researchgate.nettandfonline.com
  • Upregulation of antioxidant enzymes (Hmox1, Nqo-1, Sod1) researchgate.nettandfonline.comnih.govelsevierpure.com
  • INS-1E cellsPalmitate (Lipotoxicity)- Increased cell viability- Upregulation of NRF2/KEAP1 antioxidant response genes (Hmox1, Nqo1, Sod1) elsevierpure.comnih.gov
  • Downregulation of pro-apoptotic genes (Txnip, Ddit3) elsevierpure.comnih.gov
  • INS-1E cellsStreptozotocin (STZ), Hydrogen Peroxide (H₂O₂) (Oxidative Stress)- Increased cell survival and viability researchgate.netelsevierpure.com- Activation of the NRF2/KEAP1 pathway elsevierpure.com
    Cardioprotective Effects in Hyperglycemia-Induced Cardiomyocyte Damage Models

    In pre-clinical models of hyperglycemia-induced cardiomyocyte damage, this compound has demonstrated significant cardioprotective properties. The primary model for these investigations has been the H9c2 cardiac myoblast cell line exposed to high glucose conditions to mimic a diabetic environment. researchgate.nettandfonline.comelsevierpure.com

    A key aspect of this compound's cardioprotective action is its ability to counteract oxidative stress. researchgate.nettandfonline.comelsevierpure.com This is achieved through the upregulation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. researchgate.netelsevierpure.com By activating Nrf2, this compound enhances the expression of a suite of downstream antioxidant and cytoprotective genes, including Gpx2, Park7, Sod2, and Ucp2. researchgate.net The critical role of this pathway was confirmed in studies where silencing Nrf2 negated the protective effects of this compound and led to increased apoptosis. elsevierpure.com

    This compound also directly protects cardiomyocytes from high glucose-induced apoptosis. researchgate.nettandfonline.comscilit.com The mechanisms for this anti-apoptotic effect include the preservation of the mitochondrial membrane potential and a reduction in the generation of intracellular reactive oxygen species (ROS) and subsequent DNA damage. tandfonline.comresearchgate.net Furthermore, this compound treatment increases the levels of the endogenous antioxidant glutathione and the activity of superoxide dismutase, while also favorably modulating the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. researchgate.nettandfonline.com

    Hyperglycemia induces a detrimental shift in the heart's energy substrate preference, leading to increased fatty acid oxidation at the expense of glucose oxidation. tandfonline.comresearchgate.netexplorationpub.com this compound has been shown to ameliorate this metabolic derangement. tandfonline.comresearchgate.netexplorationpub.com It promotes a more favorable energy balance by enhancing glucose utilization and modulating fatty acid metabolism. tandfonline.comresearchgate.netexplorationpub.com This is achieved by increasing the expression of glucose transporter 4 (GLUT4) and acetyl-CoA carboxylase (ACC), while decreasing the expression of key proteins involved in fatty acid uptake and oxidation, such as carnitine palmitoyltransferase 1 (CPT1). tandfonline.com this compound also modulates the expression of important regulators of lipid metabolism, including Adipoq, Pparγ, and Srebf1/2. researchgate.netscilit.comnih.gov

    Table 2: Pre-clinical Research on this compound's Cardioprotective Effects in Hyperglycemia Models

    Model SystemHyperglycemia-Induced DamageObserved Protective Effects of this compoundKey Molecular Mechanisms
    H9c2 CardiomyocytesOxidative Stress- Reduced intracellular ROS
  • Increased expression of antioxidant genes
  • - Upregulation of the Nrf2 signaling pathway researchgate.netelsevierpure.com
    H9c2 CardiomyocytesApoptosis- Decreased apoptosis
  • Inhibition of mitochondrial membrane potential loss
  • Reduced DNA damage
  • - Increased Bcl-2/Bax ratio researchgate.nettandfonline.com
  • Increased glutathione and superoxide dismutase levels tandfonline.com
  • H9c2 CardiomyocytesShift in Substrate Metabolism (↓Glucose, ↑Fatty Acid Oxidation)- Increased glucose oxidation
  • Decreased fatty acid uptake and oxidation
  • - Increased GLUT4 and ACC expression tandfonline.comresearchgate.net
  • Decreased CPT1 expression tandfonline.com
  • Modulation of Adipoq, Pparγ, Srebf1/2 researchgate.netscilit.comnih.gov
  • Anti-Cancer Cellular Activities (Pre-clinical Models)

    Inhibition of Cancer Cell Proliferation

    Pre-clinical research, primarily utilizing this compound-rich rooibos extracts and in some cases pure this compound, has indicated an inhibitory effect on the proliferation of various cancer cell lines.

    In studies involving prostate cancer, an this compound-rich green rooibos extract (GRT) was shown to suppress the proliferation and survival of enzalutamide-resistant prostate cancer cell lines, including C4-2 MDV3100r and PC-3. nih.gov The mechanism behind this anti-proliferative effect is linked to the inhibition of key cell survival pathways, specifically the PI3K-Akt signaling pathway, and the downregulation of the oncoprotein c-Myc. nih.gov Furthermore, the treatment was observed to suppress the expression and stability of the androgen receptor, a critical driver of prostate cancer growth. nih.gov Another study using malignant LNCaP prostate cancer cells found that unfermented rooibos and pure this compound decreased cell viability, an effect potentially mediated by an increase in intracellular reactive oxygen species (ROS), suggesting a pro-oxidant role in malignant cells. researchgate.net

    The anti-proliferative activity of rooibos extracts has also been observed in other cancer types. Aqueous extracts demonstrated a dose-dependent inhibition of cell growth in human colon cancer (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. researchgate.netelsevierpure.com The HepG2 liver cancer cells showed particular sensitivity to the extract. researchgate.net

    Table 3: Pre-clinical Research on this compound's Anti-Proliferative Effects on Cancer Cells

    Cancer TypeCell Line(s)Compound TestedObserved EffectsKey Molecular Mechanisms
    Prostate CancerC4-2 MDV3100r, PC-3 (Enzalutamide-Resistant)This compound-rich Green Rooibos Extract (GRT)- Suppressed proliferation
  • Reduced cell survival
  • - Inhibition of PI3K-Akt signaling nih.gov
  • Downregulation of c-Myc nih.gov
  • Suppression of androgen receptor expression nih.gov
  • Prostate CancerLNCaP (Malignant)Unfermented Rooibos, Pure this compound- Decreased cell viability- Increased intracellular Reactive Oxygen Species (ROS) researchgate.net
    Liver CancerHepG2Aqueous Rooibos Extract- Dose-dependent inhibition of proliferationNot specified in the provided context.
    Colon CancerHCT-116Aqueous Rooibos Extract- Dose-dependent inhibition of proliferationNot specified in the provided context.

    Suppression of Cell Migration and Invasion (e.g., via YAP signaling)

    This compound has been shown to suppress the migration and invasion of cancer cells in pre-clinical models, with its mechanism of action being linked to the inhibition of the Yes-associated protein (YAP) signaling pathway. Studies have utilized castration-resistant prostate cancer (CRPC) cell lines, such as LNCaP C4-2B and 22Rv1, to investigate these effects.

    Research using both a standardized this compound-rich green rooibos extract (GRT) and pure this compound demonstrated a significant reduction in the migratory and invasive capabilities of these CRPC cells. researchgate.nettandfonline.com The molecular mechanism for this effect was identified as the suppression of the Hippo-YAP signaling pathway. researchgate.nettandfonline.com Treatment resulted in decreased protein levels of YAP, a key transcriptional coactivator that promotes cell proliferation and migration, as well as other pathway components like macrophage stimulating 1 protein (MST1). researchgate.nettandfonline.com

    The critical involvement of YAP signaling was confirmed by experiments where the overexpression of YAP counteracted the inhibitory effects of both GRT and pure this compound on cell migration and invasion. researchgate.nettandfonline.com In addition to targeting the YAP pathway, the treatment also led to a reduction in the protein levels of paxillin (B1203293), an important focal adhesion protein involved in cell motility. researchgate.nettandfonline.com Conversely, a notable increase in the abundance of E-cadherin was observed. researchgate.nettandfonline.com E-cadherin is a crucial cell-cell adhesion molecule, and its upregulation is associated with a less invasive, more epithelial-like cancer cell phenotype. nih.govnih.gov

    Table 4: Pre-clinical Research on this compound's Suppression of Cancer Cell Migration and Invasion

    Cancer TypeCell Line(s)Compound TestedObserved EffectsKey Molecular Mechanisms
    Prostate CancerLNCaP C4-2B, 22Rv1 (Castration-Resistant)- this compound-rich Green Rooibos Extract (GRT)
  • Pure this compound
  • - Suppressed cell migration
  • Suppressed cell invasion
  • - Inhibition of YAP signaling (decreased YAP and MST1 protein levels) researchgate.nettandfonline.com
  • Decreased paxillin protein levels researchgate.nettandfonline.com
  • Increased E-cadherin protein levels researchgate.nettandfonline.com
  • Effects on Apoptosis Induction in Malignant Cells

    Pre-clinical studies indicate that this compound and this compound-rich extracts can induce apoptosis, or programmed cell death, in malignant cells, particularly in prostate cancer models.

    In the malignant LNCaP prostate cancer cell line, treatment with pure this compound, as well as fermented and unfermented rooibos extracts, led to a significant increase in the percentage of cells undergoing both apoptosis and necrosis. tandfonline.com This cytotoxic effect appeared to be selective for malignant cells, as the same study observed a protective, anti-apoptotic effect in benign prostate cells. tandfonline.com Similarly, an this compound-rich green rooibos extract (GRT) was found to increase the expression of apoptotic proteins in other prostate cancer cell lines. researchgate.net

    The mechanism by which this compound induces apoptosis in cancer cells appears to be multifactorial. One key mechanism is the induction of oxidative stress. Unlike its antioxidant role in healthy cells, this compound was shown to act as a pro-oxidant in malignant LNCaP cells, causing a significant increase in intracellular reactive oxygen species (ROS), which can trigger apoptotic pathways. tandfonline.com

    Another critical mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic (mitochondrial) apoptotic pathway. researchgate.netelsevierpure.com Treatment with GRT was found to suppress the expression of the anti-apoptotic protein Bcl-2. researchgate.net By downregulating Bcl-2, this compound can disrupt the protection of the mitochondrial membrane, leading to the release of pro-apoptotic factors and the activation of the caspase cascade. This pro-apoptotic activity is further supported by the inhibition of the PI3K-Akt signaling pathway, a major driver of cell survival that, when inhibited, can lower the threshold for apoptosis induction. researchgate.net

    Table 5: Pre-clinical Research on this compound's Pro-Apoptotic Effects on Malignant Cells

    Cancer TypeCell Line(s)Compound TestedObserved EffectsKey Molecular Mechanisms
    Prostate CancerLNCaPPure this compound, Rooibos Extracts- Increased percentage of apoptotic and necrotic cells- Increased intracellular Reactive Oxygen Species (ROS) tandfonline.com
    Prostate CancerProstate Cancer Cells (unspecified)This compound-rich Green Rooibos Extract (GRT)- Increased expression of apoptotic proteins- Suppression of anti-apoptotic Bcl-2 protein expression researchgate.net
  • Inhibition of the PI3K-Akt survival pathway researchgate.net
  • Neuroprotective Actions (Pre-clinical Models)

    Pre-clinical studies suggest that this compound possesses neuroprotective properties, primarily attributed to its potent antioxidant and anti-inflammatory activities. These actions have been investigated in both in vitro and in vivo models of neuronal stress and neurodegeneration.

    In an in vitro model mimicking Parkinson's disease, where SH-SY5Y human neuroblastoma cells were exposed to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), pure this compound demonstrated significant protective effects. researchgate.netelsevierpure.com Pre-treatment with this compound attenuated the neurotoxin-induced cell death, leading to increased neuronal viability. elsevierpure.com The mechanisms underlying this protection were multifaceted. This compound was shown to reduce the production of intracellular reactive oxygen species (ROS), a key driver of neuronal damage in neurodegenerative diseases. elsevierpure.com It also helped preserve mitochondrial function, as evidenced by increased cellular ATP levels, and inhibited apoptosis by reducing the activity of effector caspases 3 and 7. researchgate.netelsevierpure.com

    In vivo studies using a rat model of immobilization-induced stress have shown that treatment with rooibos tea, which is naturally rich in this compound, confers protection against oxidative stress in the brain. researchgate.netnih.gov The administration of rooibos tea was found to prevent lipid peroxidation, a marker of oxidative damage to cell membranes, and to favorably regulate the metabolism of glutathione, a critical endogenous antioxidant. nih.gov Furthermore, it modulated the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). researchgate.netnih.gov

    While not yet demonstrated directly for this compound in neuronal models, its known anti-inflammatory properties suggest another avenue for neuroprotection. researchgate.net Reviews of pre-clinical research indicate that rooibos components can modulate neuroinflammatory pathways, such as those involving NF-κB and MAPK. researchgate.netresearchgate.net An in-silico analysis further predicted that this compound has a strong binding affinity for key proteins in the TGF-β signaling pathway, which is involved in regulating inflammation, suggesting a potential mechanism for its anti-inflammatory effects in the central nervous system. texilajournal.com

    Table 6: Pre-clinical Research on this compound's Neuroprotective Actions

    Model SystemStressor/ToxinCompound TestedObserved Protective EffectsKey Molecular Mechanisms
    SH-SY5Y Neuroblastoma CellsMPP+ (Neurotoxin)Pure this compound- Increased cell viability
  • Reduced apoptosis
  • - Decreased intracellular ROS production elsevierpure.com
  • Increased cellular ATP levels elsevierpure.com
  • Inhibition of caspase 3/7 activity researchgate.netelsevierpure.com
  • Rat BrainImmobilization-induced StressRooibos Tea (contains this compound)- Reduced oxidative stress markers- Prevention of lipid peroxidation researchgate.netnih.gov
  • Regulation of glutathione metabolism nih.gov
  • Modulation of SOD and CAT enzyme activity researchgate.netnih.gov
  • Protection Against Neuronal Toxicity

    Pre-clinical research has demonstrated the neuroprotective potential of this compound against specific neurotoxins. In an in vitro model utilizing human neuroblastoma SH-SY5Y cells, this compound has been shown to afford protection against the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a compound known to induce Parkinson's disease-like symptoms.

    The protective mechanism of this compound in this model involves the mitigation of several key cytotoxic effects induced by MPP+. Pre-treatment of the neuronal cells with this compound led to a significant increase in cell viability. This protective effect is attributed to its ability to counteract the deleterious effects of the neurotoxin through multiple pathways. Specifically, this compound was found to reduce the accumulation of reactive oxygen species (ROS), a major contributor to oxidative stress and neuronal damage. Furthermore, it was observed to increase the intracellular levels of adenosine triphosphate (ATP), indicating a preservation of mitochondrial function, which is often compromised in neurodegenerative processes. Another critical aspect of its neuroprotective action is the inhibition of apoptosis, or programmed cell death, as evidenced by the inhibition of caspase 3/7 activities, key enzymes in the apoptotic cascade.

    These findings suggest that this compound's neuroprotective effects are mediated, at least in part, by its antioxidant properties and its ability to maintain cellular energy homeostasis and prevent apoptosis in the face of neurotoxic insults.

    Table 1: Effects of this compound on MPP+-Induced Neuronal Toxicity in SH-SY5Y Cells

    Parameter Effect of MPP+ Effect of this compound Pre-treatment
    Cell Viability Decreased Increased
    Reactive Oxygen Species (ROS) Increased Reduced
    Adenosine Triphosphate (ATP) Decreased Increased

    Modulation of Neuroinflammatory Processes

    This compound has demonstrated significant anti-inflammatory properties in various pre-clinical models, which are relevant to the modulation of neuroinflammatory processes. Neuroinflammation is a key component in the pathogenesis of many neurodegenerative diseases, characterized by the activation of glial cells and the production of inflammatory mediators.

    Studies have shown that this compound can effectively suppress the production of pro-inflammatory cytokines. In a model using lipopolysaccharide (LPS)-activated human umbilical vein endothelial cells (HUVECs), this compound inhibited the production of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). This anti-inflammatory activity was also observed in vivo in a murine model of LPS-induced endotoxemia.

    The underlying mechanism for this anti-inflammatory action involves the modulation of key signaling pathways. This compound has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. By suppressing the NF-κB signaling pathway, this compound can effectively downregulate the inflammatory cascade. Furthermore, in mast cells, which are also involved in neuroinflammatory responses, this compound was found to reduce the expression of pro-inflammatory cytokines by inhibiting both NF-κB and the nuclear factor of activated T cells (NFAT).

    While these studies were not conducted directly in brain-resident immune cells like microglia and astrocytes, the consistent inhibition of the NF-κB pathway and pro-inflammatory cytokine production in other cell types strongly suggests a potential mechanism for this compound to modulate neuroinflammatory processes.

    Table 2: Anti-inflammatory Mechanisms of this compound

    Inflammatory Mediator/Pathway Effect of this compound
    TNF-α Production Suppressed
    IL-6 Production Suppressed
    NF-κB Activation Inhibited

    Anti-Glycation Properties

    Trapping of α-Dicarbonyl Compounds (e.g., Methylglyoxal (B44143), Glyoxal)

    This compound has been identified as a potent trapping agent for α-dicarbonyl compounds, such as methylglyoxal (MGO) and glyoxal (B1671930) (GO). These reactive dicarbonyls are major precursors in the formation of advanced glycation end products (AGEs) and their accumulation can lead to cellular damage.

    In vitro studies have demonstrated that this compound effectively captures MGO and, to some extent, GO. The mechanism of trapping involves the formation of adducts between this compound and the dicarbonyl compounds. Specifically, this compound has been shown to scavenge MGO to form corresponding mono-MGO adducts. This trapping action effectively neutralizes the reactivity of these harmful dicarbonyls, preventing them from reacting with proteins and other macromolecules. The efficiency of this compound in trapping MGO has been reported to be higher than that of metformin, a well-known anti-diabetic drug with anti-glycation properties.

    Inhibition of Advanced Glycation End Product (AGE) Formation

    As a direct consequence of its ability to trap α-dicarbonyl compounds, this compound is an effective inhibitor of advanced glycation end product (AGE) formation. AGEs are a heterogeneous group of compounds formed through non-enzymatic reactions between reducing sugars or dicarbonyls and proteins, lipids, or nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of various chronic diseases.

    Table 3: Anti-Glycation Properties of this compound

    Property Finding
    Trapping of Methylglyoxal (MGO) Forms mono-MGO adducts
    Trapping of Glyoxal (GO) Traps GO

    Pharmacological Interactions and Bioavailability in Model Systems

    Mechanistic Investigations of Intestinal Transport

    The intestinal absorption of aspalathin is a critical determinant of its systemic bioavailability and subsequent physiological effects. Investigations into its transport across the intestinal epithelium have largely utilized in vitro models to elucidate the underlying mechanisms.

    The Caco-2 cell monolayer, derived from human epithelial colorectal adenocarcinoma cells, is a well-established in vitro model for predicting the oral absorption of compounds in humans. sigmaaldrich.comnih.gov Studies using this model have consistently demonstrated that this compound exhibits low membrane permeability. thieme-connect.comresearchgate.net

    The apparent permeability coefficient (Papp), a measure of the rate of transport across the cell monolayer, for this compound has been reported to be characteristic of poorly absorbed compounds. nih.govresearchgate.net One study determined the Papp of this compound to be 1.73 × 10−6 cm/s when tested at concentrations ranging from 1–150 µM. nih.govresearchgate.net Another investigation noted that a high glucose concentration (20.5 mM) in the transport medium decreased the Papp value to 2.9 × 10−7 cm/s. nih.govresearchgate.net The low lipophilicity of this compound, with a log D at pH 7.4 of 0.13, contributes to its low passive transcellular permeability. researchgate.netnih.gov

    Interestingly, one study found that the absorption of this compound was enhanced when it was part of a green rooibos extract compared to the pure compound, suggesting that other components in the extract may facilitate its transport. thieme-connect.com However, a separate study did not observe a significant difference in the Papp values for this compound when applied as a pure compound versus within an this compound-enriched green rooibos extract. nih.gov

    Permeability of this compound in Caco-2 Cell Monolayers

    ConditionApparent Permeability (Papp) (cm/s)Reference
    This compound (1–150 µM)1.73 × 10−6 nih.govresearchgate.net
    With high glucose (20.5 mM)2.9 × 10−7 nih.govresearchgate.net

    Several potential pathways for the transport of this compound across the intestinal epithelium have been explored, including passive transcellular diffusion, paracellular movement, and carrier-mediated transport. nih.gov

    Passive Transcellular and Paracellular Transport : Due to its hydrophilic nature and low lipophilicity, passive transcellular diffusion through the lipid bilayers of epithelial cells is considered unlikely for this compound. nih.gov The prevailing hypothesis is that this compound primarily traverses the intestinal monolayer via the paracellular pathway, moving through the tight junctions between cells. nih.govresearchgate.netresearchgate.net This route is consistent with the transport of small, hydrophilic molecules. nih.govtaylorandfrancis.com

    Carrier-Mediated Transport : Given this compound's structure as a C-glucosyl dihydrochalcone (B1670589), a role for glucose transporters in its uptake was initially hypothesized. nih.gov However, studies using specific inhibitors have largely ruled out the involvement of major intestinal glucose transporters. The use of phloridzin, an inhibitor of the sodium-glucose cotransporter 1 (SGLT1), and phloretin (B1677691), an inhibitor of the glucose transporter 2 (GLUT2), did not produce any noticeable effect on the transport of this compound across Caco-2 monolayers. nih.govnih.gov This indicates that active transport via these carriers is not a primary mechanism for its absorption. nih.gov

    Carrier-Mediated Efflux : The potential for this compound to be a substrate for efflux pumps, which actively transport compounds back into the intestinal lumen and limit absorption, has also been investigated. nih.gov Specifically, the role of P-glycoprotein (PgP) was assessed using verapamil (B1683045) hydrochloride, a known PgP inhibitor. nih.govresearchgate.net The results of a bi-directional Caco-2 permeability assay yielded an efflux ratio of 1.1, indicating that this compound is not subject to significant efflux by PgP. nih.gov

    Effect of Inhibitors on this compound Transport in Caco-2 Cells

    InhibitorTarget TransporterEffect on this compound TransportReference
    PhloridzinSGLT1No noticeable effect nih.govnih.gov
    PhloretinGLUT2No noticeable effect nih.govnih.gov
    Verapamil hydrochlorideP-glycoprotein (PgP)No noticeable efflux (Efflux ratio: 1.1) nih.govnih.gov

    Metabolism of this compound in Pre-clinical Models

    Following absorption, this compound undergoes metabolic transformations, primarily through Phase II conjugation reactions. nih.govnih.gov

    Phase II metabolism involves the conjugation of the parent compound with endogenous molecules to increase water solubility and facilitate excretion. drughunter.com In vivo and in vitro studies have identified several Phase II metabolites of this compound.

    In mice that were orally administered pure this compound, sulphated, glucuronidated, and methylated derivatives were detected in the urine, with sulphate conjugates being the predominant metabolites. nih.govresearchgate.netresearchgate.net Similarly, studies in pigs and humans have confirmed that this compound is absorbed and subsequently metabolized into glucuronidated, sulphated, and methylated forms. nih.govnih.gov

    In vitro experiments using rat liver subcellular fractions have further elucidated this process. Incubation with microsomal and cytosolic fractions led to the formation of two glucuronidated metabolites and one sulphated metabolite. researchgate.netresearchgate.net The methylation of this compound was also demonstrated in vitro using human liver and intestinal cytosolic fractions. researchgate.net

    Identified Phase II Metabolites of this compound

    Metabolite TypeModel SystemReference
    Sulphated conjugatesMouse (in vivo), Rat liver fractions (in vitro) nih.govresearchgate.netresearchgate.net
    Glucuronidated conjugatesMouse (in vivo), Pig (in vivo), Human (in vivo), Rat liver fractions (in vitro) nih.govnih.govnih.govresearchgate.net
    Methylated conjugatesMouse (in vivo), Pig (in vivo), Human (in vivo), Human liver/intestinal fractions (in vitro) nih.govnih.govnih.govresearchgate.net

    The C-glycosidic bond in this compound, which links the glucose moiety to the dihydrochalcone structure, is highly resistant to hydrolysis by mammalian digestive enzymes. nih.gov Therefore, biotransformation by the gut microbiota is considered a crucial step in its metabolism. nih.govresearchgate.net Colonic bacteria possess the necessary enzymes to cleave this stable C-C bond, releasing the aglycone and smaller phenolic compounds. researchgate.net A proposed microbial degradation pathway for this compound suggests its eventual conversion into compounds like dihydrocaffeic acid and other organic acids within the colon. thieme-connect.com This microbial action is likely responsible for the formation of some of the metabolites that are subsequently absorbed and exert systemic effects. nih.govnih.gov

    Structure Activity Relationship Studies

    Comparison of Aspalathin with Related Dihydrochalcones and Flavonoids

    This compound is a dihydrochalcone (B1670589), characterized by a three-ring structure consisting of two phenyl rings (A and B) linked by a three-carbon chain, and a C-linked glucose moiety on the A ring. thieme-connect.comnih.govresearchgate.net This structure differs from that of typical flavonoids, which possess a C-ring forming a heterocyclic pyran or pyrone ring. fishersci.comiiarjournals.orgfishersci.no Comparisons of this compound's biological activities with those of other dihydrochalcones and various flavonoid classes highlight the structural features important for specific effects.

    In antioxidant assays, this compound's activity has been compared to that of other rooibos flavonoids and well-known antioxidants like quercetin (B1663063) and epigallocatechin gallate (EGCG). This compound has shown comparable or higher radical scavenging activity than some other rooibos flavonoids like nothofagin (B1679979), orientin (B1677486), and isoorientin (B1672268) in certain assays, such as the ABTS radical cation scavenging assay. acs.orgresearchgate.netfigshare.com For instance, this compound exhibited potent radical scavenging activity with an IC₅₀ of 3.33 µM, comparable to EGCG (IC₅₀ = 3.46 µM) and quercetin (IC₅₀ = 3.60 µM) in one study. acs.orgfigshare.com However, this compound generally showed lower antioxidant activity than quercetin in other assays like β-carotene bleaching and Fe(II)-induced microsomal lipid peroxidation. thieme-connect.comresearchgate.net The presence of the catechol group (two adjacent hydroxyl groups) on the B ring of this compound is considered important for its radical scavenging activity. thieme-connect.comresearchgate.net

    When compared to its 3-deoxy analogue, nothofagin, this compound generally shows similar or slightly higher antioxidant potency in some assays, although nothofagin was less effective in the ABTS radical cation scavenging assay, likely due to the absence of the 3-OH group and the resulting loss of the catechol arrangement on the B ring. researchgate.net

    Comparisons with flavone (B191248) analogues, such as orientin and isoorientin (oxidation products of this compound), generally indicate that these flavones are less active as radical scavengers and inhibitors of lipid peroxidation than this compound. thieme-connect.comresearchgate.net This suggests that the dihydrochalcone structure or the specific arrangement of hydroxyl and glycosyl groups in this compound contributes more significantly to these activities than the flavone structure.

    In antimutagenicity studies, this compound and nothofagin showed moderate antimutagenic properties compared to other flavonoids like luteolin (B72000) and chrysoeriol, which exhibited higher activity. nih.gov This further emphasizes that the specific flavonoid structure dictates the biological effect.

    The C-glycosidic linkage in this compound, where the sugar is directly attached to a carbon atom of the aglycone, is more resistant to hydrolysis compared to the O-glycosidic linkages found in many other flavonoids. nih.gov This structural feature can influence its stability and biotransformation.

    Table 1: Comparative Antioxidant Activity of this compound and Related Compounds

    CompoundStructure TypeABTS Radical Scavenging (IC₅₀, µM)Fe(II)-induced Microsomal Lipid Peroxidation (IC₅₀, µM)
    This compoundDihydrochalcone3.33 acs.orgfigshare.com50.2 acs.orgfigshare.com
    NothofaginDihydrochalcone4.04 acs.orgfigshare.com1388 acs.orgfigshare.com
    QuercetinFlavonol3.60 acs.orgfigshare.com17.5 acs.orgfigshare.com
    EGCGFlavan-3-ol3.46 acs.orgfigshare.com22.3 acs.orgfigshare.com
    OrientinFlavone C-glucosideLess effective than this compound researchgate.netLess effective than this compound researchgate.net
    IsoorientinFlavone C-glucosideLess effective than this compound researchgate.netLess effective than this compound researchgate.net
    VitexinFlavone C-glucoside> 2131 acs.orgfigshare.comAlmost as ineffective as nothofagin acs.orgfigshare.com
    IsovitexinFlavone C-glucoside1224 acs.orgfigshare.comAlmost as ineffective as nothofagin acs.orgfigshare.com

    Note: IC₅₀ values are approximate and can vary depending on the specific assay conditions and study.

    Influence of Chemical Modifications on Biological Efficacy

    Chemical modifications to the this compound structure, particularly those occurring during processing or metabolism, can significantly influence its biological activity. The most notable modification is the oxidation of this compound during the "fermentation" process of rooibos tea production. thieme-connect.comnih.govresearchgate.net This process converts this compound into various products, including the flavones isoorientin and orientin, as well as dimers and polymers. thieme-connect.comnih.govresearchgate.netresearchgate.net

    Studies have shown that the oxidation products of this compound, such as isoorientin and orientin, generally exhibit lower antioxidant activity compared to this compound itself in several assays. thieme-connect.comresearchgate.net This suggests that the structural integrity of the dihydrochalcone scaffold and the specific arrangement of hydroxyl groups in this compound are crucial for its potent antioxidant effects. However, there are exceptions; for example, this compound and orientin showed similar DPPH radical scavenging activity, and isoorientin and orientin showed higher activity than this compound in the ORAC assay. thieme-connect.com

    The glycosylation pattern also plays a role in biological efficacy. This compound is a C-glucosyl dihydrochalcone. thieme-connect.comresearchgate.net The aglycone precursor of this compound is 3-hydroxyphloretin (B600636), which has an identical chemical structure but lacks the glucose group. plos.org While some studies suggest that aglycones are more easily absorbed by cells, a comparative study found that 3-hydroxyphloretin exhibited similar cytoprotective effects on beta cell survival as its glycosylated form, this compound. plos.org This indicates that the presence of the glucose moiety in this compound does not necessarily diminish its cellular activity in this context and may even contribute to its transport into certain cells, such as beta cells via GLUT2 transporters, due to its glucose analogue properties. plos.org

    Degradation of this compound is also influenced by pH, with higher stability observed at lower pH. thieme-connect.com The presence of stabilizing agents like ascorbic acid can prevent this compound degradation. thieme-connect.com These factors, which affect the chemical form and concentration of this compound, consequently impact the biological activity observed in various preparations.

    Quantitative structure-activity relationship (QSAR) analysis has been employed to identify potential functional groups linked to specific activities of this compound and related compounds. nih.govufs.ac.za These studies help to further pinpoint the structural determinants of this compound's biological effects. For instance, the catechol group on the B ring is a key feature contributing to its antioxidant properties. thieme-connect.comresearchgate.net

    Table 2: Influence of this compound Oxidation on Antioxidant Activity

    CompoundStructure TypeRelative Antioxidant Activity (compared to this compound)
    This compoundDihydrochalconeReference (High) thieme-connect.comresearchgate.net
    IsoorientinFlavone C-glucosideGenerally Lower thieme-connect.comresearchgate.net
    OrientinFlavone C-glucosideGenerally Lower (except similar in DPPH assay) thieme-connect.comresearchgate.net

    Synergistic Effects of Aspalathin

    Combinatorial Effects with Other Phytochemicals from Aspalathus linearis

    The complex phytochemical matrix of rooibos, containing numerous flavonoids and phenolic acids, provides a natural context for synergistic interactions. The combined action of these compounds can lead to a greater biological effect than the sum of their individual actions.

    Aspalathin and PPAG:

    Pre-clinical research has provided direct evidence for the synergistic cardioprotective effects of this compound and Phenylpyruvic Acid-2-O-β-D-glucoside (PPAG), another key compound in rooibos. nih.gov While this compound is recognized for its potent ability to bolster intracellular antioxidant defenses and PPAG for its anti-apoptotic properties, their combination has been shown to be particularly effective in mitigating hyperglycemia-induced cardiac damage in in-vitro models using H9c2 cardiomyocytes. nih.govmdpi.com

    A study investigating their combined effect against high glucose-induced damage found that the combination treatment significantly improved myocardial substrate metabolism. nih.govresearchgate.net Specifically, the this compound-PPAG combination decreased free fatty acid (FFA) oxidation by 44% and increased glucose oxidation by 25% in cardiomyocytes exposed to high glucose, thereby ameliorating the metabolic aberrations caused by hyperglycemic conditions. nih.govresearchgate.net

    Furthermore, the synergistic action of this compound and PPAG was evident in their ability to protect against oxidative stress. nih.gov While PPAG alone was shown to be ineffective in protecting cardiomyocytes from this specific consequence, the combination with this compound led to a significant reduction in reactive oxygen species (ROS) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase activity, while also boosting glutathione (B108866) (GSH) content. nih.govresearchgate.net This combined treatment also maintained mitochondrial membrane potential. nih.govmdpi.com Notably, the combination of this compound and PPAG demonstrated a superior effect in ameliorating DNA damage when compared to the conventional glucose-lowering drug, metformin. nih.govresearchgate.net

    Table 1: and PPAG on H9c2 Cardiomyocytes

    ParameterEffect of High GlucoseEffect of this compound + PPAG Combination TreatmentReference
    Free Fatty Acid (FFA) OxidationAbnormally EnhancedDecreased by 44% nih.govresearchgate.net
    Glucose OxidationSuppressedImproved by 25% nih.govresearchgate.net
    Reactive Oxygen Species (ROS)Significantly ElevatedAttenuated nih.govresearchgate.net
    Mitochondrial Membrane PotentialImpairedMaintained nih.govmdpi.com
    DNA DamageIncreasedAmeliorated (Superior to Metformin) nih.govresearchgate.net

    This compound and Nothofagin (B1679979):

    This compound and nothofagin are the two most abundant dihydrochalcones found in green rooibos. nih.gov Due to their structural similarity, they are often studied in parallel and exhibit comparable biological activities, particularly anti-inflammatory and antioxidant effects. nih.govresearchgate.net Research has demonstrated that both compounds can inhibit lipopolysaccharide (LPS)-induced vascular inflammatory responses in vitro and in vivo. nih.gov They work by suppressing hyperpermeability, the expression of cell adhesion molecules, and the migration of leukocytes. researchgate.netnih.gov

    The flavonoid profile of Aspalathus linearis includes other significant compounds such as the flavones orientin (B1677486) and isoorientin (B1672268), which are oxidative products of this compound. mdpi.comthieme-connect.com Research into the combined effects of these related flavonoids is beginning to uncover potential synergistic interactions, particularly in the context of mitochondrial health.

    A pre-clinical study investigated the effects of this compound, isoorientin, and orientin on mitochondrial dysfunction induced in cultured skeletal muscle cells. nih.govnih.gov The findings showed that these three flavonoids, when applied as a treatment, could collectively reverse alterations in the mitochondrial respiration process and reduce the production of intracellular reactive oxygen species. nih.gov Furthermore, they enhanced the expression of key genes involved in mitochondrial function and energy production, including Ucp2, Complex 1, Complex 3, Sirt1, Nrf1, and Tfam. nih.gov

    While this study demonstrates a clear, combined beneficial effect of these rooibos flavonoids on mitochondrial bioenergetics, the authors note that the specific synergistic efficacy of this compound, isoorientin, and orientin compared to their effects as monotherapies requires further investigation. nih.gov Nonetheless, the results strongly suggest that these compounds work in concert to protect against mitochondrial dysfunction. nih.govnih.gov

    Table 2: Combined Effects of this compound, Orientin, & Isoorientin on Mitochondrial Function

    Cellular Process/MarkerEffect of Mitochondrial Toxin (Antimycin A)Effect of Combined Flavonoid TreatmentReference
    Mitochondrial RespirationAlteredReversed nih.gov
    Intracellular ROS ProductionIncreasedReduced nih.gov
    Gene Expression (Ucp2, Complex 1/3)ReducedEnhanced nih.gov
    Gene Expression (Sirt1, Nrf1, Tfam)Not specifiedEnhanced nih.gov

    Synergistic Potential with Pharmaceutical Agents in Pre-clinical Models

    The potential for this compound to enhance the efficacy of conventional drugs is a promising area of research. Pre-clinical models have been used to explore the synergistic effects of this compound-rich extracts when combined with medications for metabolic diseases.

    One such study investigated the effects of an this compound-rich green rooibos extract (GRT) in combination with pioglitazone (B448) (a hypoglycemic drug) and atorvastatin (B1662188) (a lipid-lowering drug) in a diabetic db/db mouse model. nih.govnih.gov The results demonstrated that combination therapies could produce significantly greater benefits than monotherapies. nih.gov

    While atorvastatin alone was effective at reducing cholesterol, LDL-C, HDL-C, and triglycerides (TG), its hypotriglyceridemic effect was significantly enhanced when used in combination with both the this compound-rich extract and pioglitazone. nih.gov Similarly, the addition of pioglitazone to the green rooibos extract led to a significant lowering of both fasting plasma glucose (FPG) and triglycerides. nih.gov The triple combination of GRT, pioglitazone, and atorvastatin was particularly effective at lowering FPG levels in the diabetic mice. nih.govnih.gov These findings suggest that this compound-rich rooibos extract can work synergistically with these pharmaceutical agents to improve both glucose and lipid profiles. nih.gov

    Table 3: -Rich Extract with Pharmaceutical Agents in db/db Mice

    Treatment GroupKey FindingReference
    Atorvastatin MonotherapyReduced Cholesterol, LDL-C, HDL-C, and Triglycerides nih.gov
    GRT + Pioglitazone + AtorvastatinEnhanced the hypotriglyceridemic effect of atorvastatin nih.gov
    GRT + PioglitazoneSignificantly lowered Fasting Plasma Glucose and Triglycerides nih.gov
    GRT + Pioglitazone + AtorvastatinEffectively lowered Fasting Plasma Glucose levels nih.govnih.gov

    Future Research Directions and Translational Perspectives

    Elucidation of Novel Molecular Targets and Signaling Networks

    Existing research indicates that aspalathin exerts its beneficial effects through modulating key cellular pathways involved in glucose and lipid metabolism, oxidative stress, and inflammation. Studies have shown this compound's involvement in regulating pathways such as phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) and AMP-activated protein kinase (AMPK), which are crucial for insulin (B600854) signaling and cellular metabolism nih.govmdpi.complos.org. It has also been shown to influence the expression of genes related to mitochondrial bioenergetics and antioxidant defense, such as Sod1 and Gss, and activate the Nrf2 pathway nih.govhortherbpublisher.com. Furthermore, this compound has demonstrated the ability to attenuate inflammation by reducing markers like interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and protein kinase C-theta (PKC-θ) nih.gov.

    Despite these findings, the full spectrum of molecular targets and the complex interplay within signaling networks modulated by this compound remain to be fully elucidated. Future research should aim to identify novel protein and genetic targets beyond the currently known pathways. This could involve high-throughput screening methods and advanced molecular techniques to map the comprehensive network of interactions. Understanding how this compound influences these intricate networks will provide a clearer picture of its pleiotropic effects and identify potential new therapeutic avenues. For instance, research suggests this compound may target liver cells to regulate hepatic cellular metabolism and increase energy expenditure plos.org. Further investigation into the specific hepatic targets and the downstream signaling cascades is warranted. Additionally, the interaction of this compound with glucose transporters like GLUT2 in hepatocytes requires further exploration to understand its impact on glucose uptake nih.gov.

    Application of Advanced 'Omics' Technologies (e.g., Proteomics, Metabolomics)

    The application of advanced 'omics' technologies, such as proteomics and metabolomics, holds significant promise in unraveling the comprehensive biological impact of this compound. Proteomics can provide insights into the global changes in protein expression and modification in response to this compound treatment, helping to identify key protein targets and affected pathways on a large scale qdu.edu.cnworldscientific.comfrontiersin.org. Metabolomics, on the other hand, can reveal alterations in the cellular metabolic profile, offering a snapshot of the downstream effects of this compound on various metabolic processes qdu.edu.cnfrontiersin.orgnih.gov.

    Integrating data from proteomics and metabolomics studies can provide a more holistic understanding of this compound's mechanisms. For example, metabolomic profiling of Aspalathus linearis ecotypes has identified variations in metabolite abundance, including this compound, which correlate with antioxidant activity nih.gov. Future studies could apply these techniques to biological systems treated with this compound to identify specific metabolic signatures associated with its beneficial effects. This could lead to the discovery of new biomarkers for this compound efficacy and provide deeper insights into how it modulates cellular metabolism in different tissues and disease states. The combination of these 'omics' approaches can greatly support the identification of accurate biomarkers and unravel complex mechanisms frontiersin.org.

    Development of this compound-Derived Bioactive Compounds for Therapeutic Use

    While this compound demonstrates promising bioactivity, challenges such as its stability and bioavailability may limit its therapeutic application researchgate.netsemanticscholar.orgnih.gov. This compound is known to have limited stability and is prone to oxidative degradation, particularly during the "fermentation" process of rooibos tea production researchgate.netresearchgate.net. Its intestinal absorption has also been shown to be low in in vitro models unizulu.ac.zanih.gov. Future research should focus on the rational design and development of this compound-derived bioactive compounds with improved pharmacokinetic properties, including enhanced stability, solubility, and bioavailability.

    This could involve structural modifications of the this compound molecule or the synthesis of novel analogs that retain or enhance its desirable biological activities while overcoming its limitations. Research into the microbial biotransformation of this compound in the gut suggests that its derivatives may also possess therapeutic effects, highlighting the potential for exploring naturally occurring or synthetically produced metabolites nih.govnih.gov. Developing delivery systems, such as nanoparticles or liposomes, could also be explored to improve this compound's absorption and targeted delivery to specific tissues or organs unizulu.ac.za. The goal is to create compounds or formulations that can be effectively delivered to the site of action to exert their therapeutic effects.

    Establishing Standardized Pre-clinical Models for Comparative Studies

    Establishing standardized preclinical models is crucial for advancing the field. This involves developing consensus protocols for inducing specific disease states (e.g., insulin resistance, inflammation), administering this compound or its derivatives, and assessing relevant endpoints. Standardized models would allow for more robust comparative studies, facilitating the identification of the most effective forms and doses of this compound for different conditions. Furthermore, the use of well-characterized animal models that closely mimic human disease conditions is essential for improving the translatability of preclinical findings. For instance, confirming in vitro results in established in vivo models of insulin resistance is a necessary step plos.org.

    Investigating Long-Term Mechanistic Effects in Relevant Animal Models

    While short-term studies have provided valuable insights into this compound's acute effects, investigating its long-term mechanistic effects in relevant animal models is critical for assessing its potential as a therapeutic agent for chronic diseases. Chronic conditions such as type 2 diabetes, cardiovascular diseases, and neurodegenerative disorders develop over extended periods and involve complex pathological processes.

    Long-term studies are needed to determine whether sustained exposure to this compound can lead to lasting improvements in disease markers and outcomes. This includes evaluating its effects on the progression of chronic complications, assessing potential adaptive responses of the body to prolonged this compound exposure, and identifying any long-term safety considerations. For example, future studies should investigate the long-term effects of this compound as a dietary supplement on insulin resistance, obesity, heart function, energy metabolism, oxidative status, and anti-inflammatory properties using appropriate animal models sun.ac.za. Studies on the long-term consumption of rooibos tea have shown neuroprotective effects in rats, suggesting the importance of investigating chronic exposure ane.pl. Such research will be instrumental in translating preclinical findings to potential clinical applications.

    Table of Compounds and PubChem CIDs

    Q & A

    Basic Research Questions

    Q. What analytical methods are most reliable for quantifying aspalathin in plant extracts, and what are their key validation parameters?

    • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is the gold standard for this compound quantification. Key parameters include column type (e.g., C18), mobile phase composition (e.g., gradient of water and acetonitrile with formic acid), and detection wavelength (e.g., 288 nm). Validation requires calibration curves with certified standards, limits of detection (LOD < 0.1 µg/mL), and precision (RSD < 5%) . For complex matrices (e.g., fermented rooibos), triple quadrupole mass spectrometry in selected reaction monitoring (SRM) mode improves specificity and sensitivity .

    Q. How does the fermentation process of rooibos affect this compound content, and what experimental models can compare fermented vs. unfermented extracts?

    • Methodological Answer : Fermentation oxidizes this compound into flavanones like eriodictyol derivatives, reducing its content from 2.5–4.5% in green rooibos to <1.2% in fermented tea . To compare extracts, use standardized protocols:

    • Sample preparation : Hot water extraction (e.g., 90°C for 30 min) for both types.
    • Controlled oxidation : Simulate fermentation in vitro by exposing green rooibos to oxygen and monitoring degradation kinetics via HPLC .
    • Statistical analysis : ANOVA to assess significant differences in this compound content between batches .

    Q. What factors influence this compound stability in aqueous solutions, and how can researchers mitigate degradation during experiments?

    • Methodological Answer : Degradation is pH-dependent (faster at neutral pH) and accelerated by trace metals, oxygen, and light. Mitigation strategies include:

    • Acidification : Lower pH to 3–4 using citric acid to slow oxidation .
    • Chelating agents : Add EDTA or citric acid to bind metal catalysts .
    • Antioxidants : Ascorbic acid (0.1–0.5%) reduces radical-mediated degradation in ready-to-drink formulations .
    • Storage : Use amber vials at −20°C under nitrogen to minimize photolysis and oxidation .

    Advanced Research Questions

    Q. How can contradictory data on this compound’s stability in functional beverage formulations be resolved?

    • Methodological Answer : Contradictions arise from matrix effects (e.g., sugar, citric acid) and storage conditions. To address this:

    • Controlled model systems : Compare this compound degradation in pure aqueous solutions vs. complex matrices (e.g., iced tea powder) under identical conditions (pH, temperature) .
    • Accelerated stability testing : Use Arrhenius equations to predict shelf-life at 25°C based on degradation rates at 40–60°C .
    • Multivariate analysis : Apply response surface methodology (RSM) to isolate interactions between factors like pH, ascorbic acid, and packaging permeability .

    Q. What mechanistic insights explain this compound’s oxidation products, and how can these pathways be experimentally validated?

    • Methodological Answer : this compound oxidizes via radical intermediates to form eriodictyol glucosides and dimeric products (Fig. 4 in ). Validation methods:

    • LC-MS/MS : Identify oxidation products using high-resolution mass spectrometry and compare fragmentation patterns with synthetic standards .
    • Radical scavenging assays : Use DPPH or ABTS to quantify this compound’s antioxidant capacity and correlate with degradation kinetics .
    • Isotopic labeling : Track oxygen incorporation using ¹⁸O₂ to confirm oxidation pathways .

    Q. How can researchers design in vivo studies to evaluate this compound’s bioavailability and metabolic effects in the context of metabolic syndrome?

    • Methodological Answer :

    • Dose-response models : Administer this compound (e.g., 10–100 mg/kg/day) in rodent models of obesity or diabetes and measure plasma/tissue levels via LC-MS .
    • Tracer studies : Use ¹³C-labeled this compound to track absorption and metabolism in fecal/urine samples .
    • Endpoint analysis : Assess glucose tolerance, lipid profiles, and inflammatory markers (e.g., TNF-α, IL-6) to link pharmacokinetics with pharmacodynamics .

    Q. What experimental approaches can resolve discrepancies in reported bioactivity of this compound across cell culture studies?

    • Methodological Answer : Discrepancies may stem from impurity interference or cell line variability. Solutions include:

    • Compound purity : Use HPLC-purified this compound (≥95%) and validate with NMR .
    • Cell viability controls : Normalize bioactivity data to cytotoxicity assays (e.g., MTT) to exclude false positives .
    • Multi-lab validation : Replicate key findings (e.g., AMPK activation) in independent labs using standardized protocols .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.